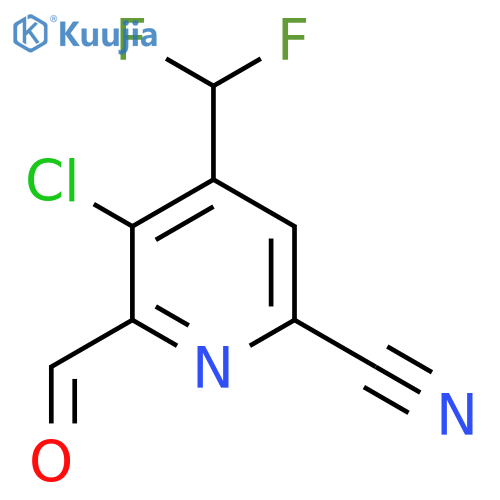

Cas no 1806975-07-4 (3-Chloro-6-cyano-4-(difluoromethyl)pyridine-2-carboxaldehyde)

3-Chloro-6-cyano-4-(difluoromethyl)pyridine-2-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-6-cyano-4-(difluoromethyl)pyridine-2-carboxaldehyde

-

- インチ: 1S/C8H3ClF2N2O/c9-7-5(8(10)11)1-4(2-12)13-6(7)3-14/h1,3,8H

- InChIKey: GMEGLKARBVIYIG-UHFFFAOYSA-N

- ほほえんだ: ClC1C(C=O)=NC(C#N)=CC=1C(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 265

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 53.8

3-Chloro-6-cyano-4-(difluoromethyl)pyridine-2-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029050878-1g |

3-Chloro-6-cyano-4-(difluoromethyl)pyridine-2-carboxaldehyde |

1806975-07-4 | 97% | 1g |

$3,099.20 | 2022-03-31 | |

| Alichem | A029050878-250mg |

3-Chloro-6-cyano-4-(difluoromethyl)pyridine-2-carboxaldehyde |

1806975-07-4 | 97% | 250mg |

$979.20 | 2022-03-31 | |

| Alichem | A029050878-500mg |

3-Chloro-6-cyano-4-(difluoromethyl)pyridine-2-carboxaldehyde |

1806975-07-4 | 97% | 500mg |

$1,581.10 | 2022-03-31 |

3-Chloro-6-cyano-4-(difluoromethyl)pyridine-2-carboxaldehyde 関連文献

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

3-Chloro-6-cyano-4-(difluoromethyl)pyridine-2-carboxaldehydeに関する追加情報

Recent Advances in the Study of 3-Chloro-6-cyano-4-(difluoromethyl)pyridine-2-carboxaldehyde (CAS: 1806975-07-4)

The compound 3-Chloro-6-cyano-4-(difluoromethyl)pyridine-2-carboxaldehyde (CAS: 1806975-07-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aldehyde, characterized by its unique pyridine core and functional groups, has shown promising potential in various applications, including drug discovery, agrochemical development, and material science. Recent studies have focused on its synthesis, reactivity, and biological activities, shedding light on its versatile utility.

One of the key areas of interest is the role of this compound as a building block in the synthesis of more complex molecules. Researchers have explored its use in the construction of pharmacologically active pyridine derivatives, leveraging its reactive aldehyde and cyano groups for further functionalization. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a precursor in the development of kinase inhibitors, highlighting its potential in targeted cancer therapies.

In addition to its applications in drug discovery, 3-Chloro-6-cyano-4-(difluoromethyl)pyridine-2-carboxaldehyde has also been investigated for its agrochemical properties. Recent reports indicate that derivatives of this compound exhibit potent herbicidal and fungicidal activities, making it a valuable candidate for the development of next-generation crop protection agents. The difluoromethyl group, in particular, has been noted for its ability to enhance the bioavailability and stability of these derivatives.

From a synthetic chemistry perspective, advancements have been made in optimizing the production of this compound. A novel catalytic method, reported in Organic Letters (2024), has significantly improved the yield and purity of 3-Chloro-6-cyano-4-(difluoromethyl)pyridine-2-carboxaldehyde, addressing previous challenges related to scalability and cost-effectiveness. This breakthrough is expected to facilitate its broader adoption in industrial and academic settings.

Despite these promising developments, challenges remain in fully understanding the compound's mechanism of action and potential side effects. Ongoing research aims to elucidate its pharmacokinetic and toxicological profiles, which are critical for its transition from laboratory to clinical or agricultural use. Collaborative efforts between chemists, biologists, and pharmacologists are essential to unlock the full potential of this versatile molecule.

In conclusion, 3-Chloro-6-cyano-4-(difluoromethyl)pyridine-2-carboxaldehyde (CAS: 1806975-07-4) represents a compelling area of study with wide-ranging implications. Its unique chemical properties and diverse applications underscore its importance in advancing both pharmaceutical and agrochemical research. Future studies will likely focus on expanding its utility and addressing existing limitations, paving the way for innovative solutions in these fields.

1806975-07-4 (3-Chloro-6-cyano-4-(difluoromethyl)pyridine-2-carboxaldehyde) 関連製品

- 49803-18-1(2-(4-Bromophenoxy)-2-methylpropanoyl chloride)

- 2171323-25-2(3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid)

- 1040632-80-1(N-(2,4-dimethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide)

- 2229169-88-2(1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile)

- 1214371-23-9(3-Nitro-5-(pyridin-3-yl)benzoic acid)

- 1808068-80-5((1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine)

- 2172594-88-4(5-cyclopropyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-ylmethanol)

- 1805159-83-4(2-Chloro-3-cyano-4-methylbenzoic acid)

- 905668-09-9(N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide)

- 2227669-05-6(methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate)